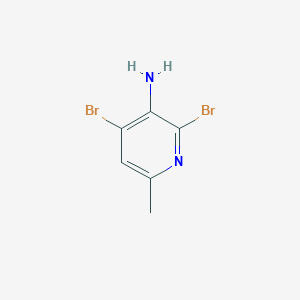

2,4-Dibromo-6-methylpyridin-3-amine

Descripción general

Descripción

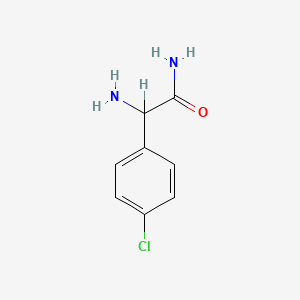

2,4-Dibromo-6-methylpyridin-3-amine is a chemical compound that belongs to the class of aminopyridines, which are of significant interest due to their presence in bioactive natural products and their utility in medicinal chemistry and material science. The compound features a pyridine ring, a basic structural unit in organic chemistry, substituted with bromine atoms and an amine group, which can participate in various chemical reactions and serve as a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of this compound can be inferred from the general methods described for the amination of dibromopyridines. Amination reactions of halogenated pyridines, such as 2,4-dibromopyridine, with potassium amide in liquid ammonia have been studied, leading to the formation of diaminopyridines or their derivatives . Although the specific synthesis of this compound is not directly reported, the methodologies discussed provide a foundation for its potential synthesis through analogous reactions.

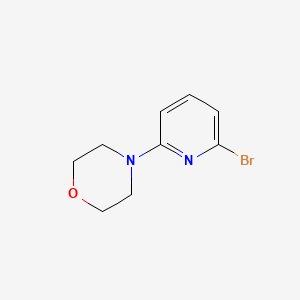

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an amine group at the 3 position. The presence of these substituents would influence the electronic properties of the pyridine ring and affect its reactivity. The structure of related compounds has been confirmed using spectroscopic data such as 1H NMR spectra .

Chemical Reactions Analysis

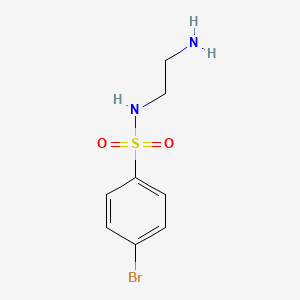

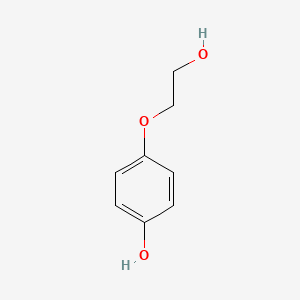

Compounds similar to this compound can undergo various chemical reactions, including aminomethylation and cross-coupling reactions. For instance, aminomethylation of hydroxypyridines has been investigated, which is relevant to the reactivity of the amine group in this compound . Additionally, 6-substituted 2-aminopyridines have been used as substrates for C-C cross-coupling reactions, demonstrating the potential of this compound to participate in such transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar aminopyridine derivatives can be extrapolated. These compounds typically exhibit high reactivity due to the presence of the amine group, which can act as a nucleophile or base in various chemical reactions. The bromine substituents also allow for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions . The solubility, melting point, and stability of this compound would be influenced by the presence of the substituents and could be predicted based on the behavior of structurally related compounds.

Aplicaciones Científicas De Investigación

Ring Transformations and Aminations

- Reactions of 2,4-Dibromo-6-methylpyridin-3-amine with nucleophiles like potassium amide in liquid ammonia have led to significant insights. These reactions involve unusual ring transformations and meta-rearrangements, forming compounds like 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).

Aminations Involving Pyridyne Intermediates

- Amination of bromo-derivatives of pyridine, which are structurally similar to this compound, has been studied, revealing the formation of compounds via intermediates like pyridynes (Pieterse & Hertog, 2010).

Synthesis and Structural Analysis in Chemistry

- Synthesis and structure of trialkyltantalum complexes using ligands related to this compound have been explored. These studies provide insights into different coordination environments and the stability of these complexes (Noor, Kretschmer, & Kempe, 2006).

Role in Catalysis and Organic Reactions

- The compound and its derivatives have been utilized in various organic reactions, demonstrating their versatility in synthetic chemistry. These reactions include palladium-catalyzed imine hydrolysis and Suzuki cross-coupling reactions, which are fundamental in creating complex organic compounds (Ahmad et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

It’s known that pyridine derivatives can act as ligands, binding to their targets and modulating their activity . The presence of the bromine and amine groups may influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Pyridine derivatives can participate in various biochemical processes, potentially affecting multiple pathways depending on their specific targets .

Result of Action

Pyridine derivatives have been associated with various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-methylpyridin-3-amine . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .

Propiedades

IUPAC Name |

2,4-dibromo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEYPRZZXMHRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435407 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

706789-26-6 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)